1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
Overview
Description
“1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” is a heterocyclic compound that contains both pyridine and triazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the ethyl group: Alkylation reactions using ethyl halides under basic conditions can be employed.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole and pyridine rings are often used as ligands in coordination chemistry.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Industry
Agriculture: Possible use as fungicides or herbicides.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of “1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The mercapto group could form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
- 1-ethyl-5-(5-mercapto-1,2,4-triazol-3-yl)pyridin-2(1H)-one
Uniqueness
The presence of both the mercapto group and the triazole ring in “1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-3-14-6-7(4-5-8(14)15)9-11-12-10(16)13(9)2/h4-6H,3H2,1-2H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCLYPKVFREGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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